molecular formula C17H25N3O2S B001277 Almotriptan CAS No. 181183-52-8

Almotriptan

Cat. No.: B001277
CAS No.: 181183-52-8
M. Wt: 335.5 g/mol
InChI Key: WKEMJKQOLOHJLZ-UHFFFAOYSA-N
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Description

Almotriptan malate is a selective serotonin (5-HT) receptor agonist targeting the 5-HT1B and 5-HT1D subtypes, approved for the acute treatment of migraine. Its chemical structure (C17H25N3O2S · C4H6O5) includes a pyrrolidinylsulfonylmethyl group, contributing to its pharmacokinetic advantages, such as high oral bioavailability (70%) and a moderate half-life (3–5 hours) . Unlike earlier triptans, this compound exhibits minimal cytochrome P450 (CYP3A4/MAO-A)-mediated metabolism, reducing drug-drug interaction risks . It is eliminated renally (75%), with 50% as inactive metabolites .

Properties

IUPAC Name

N,N-dimethyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEMJKQOLOHJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044289
Record name Almotriptan
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Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Almotriptan
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Solubility

1.21e-01 g/L
Record name Almotriptan
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CAS No.

154323-57-6, 181183-52-8
Record name Almotriptan
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Record name Almotriptan
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Classical Fischer Cyclization with 4-Chlorobutyraldehyde Diethyl Acetal

A widely cited method (Example 1 in CN102827062A) utilizes 4-(1-pyrrolidinylsulfonylmethyl)phenylhydrazine and 4-chlorobutyraldehyde diethyl acetal in a methanol-water system acidified with HCl. Key steps include:

  • Reagent Ratios : 2000 g phenylhydrazine derivative, 1556 g acetal, and 700 mL concentrated HCl in 21.4 L methanol.

  • Temperature Control : Dropwise addition at 20 ± 5°C followed by cooling to 0–5°C for 2 hours.

  • Workup : Centrifugation yields a yellow solid intermediate, which is subsequently methylated to form this compound base.

This method achieves 85–90% crude purity but requires extensive purification due to polymeric byproducts.

Optimized One-Pot Synthesis with N,N-Dimethylaminobutyraldehyde

To address yield limitations, US20100292290A1 introduces N,N-dimethylaminobutyraldehyde dimethyl acetal as a superior carbonyl component. Critical innovations include:

  • pH Modulation : Maintaining reaction medium at pH 3–4 using acetic acid to prevent degradation.

  • Solvent System : Isopropanol/water (3:1) enhances solubility and reduces side reactions.

  • Yield Improvement : Scaling to 50 kg batches achieves 68% yield versus 20% in prior methods.

Methylation and Salt Formation: Critical Post-Cyclization Steps

Following indole formation, dimethylation of the ethylamine side chain and subsequent salt formation with L-malic acid are essential for pharmacological activity.

Reductive Methylation with Formaldehyde and NaBH₄

US20100292290A1 details a two-step methylation process:

  • Formaldehyde Quenching : Reaction of this compound base with 37% formaldehyde (1.2 equiv) in THF at −10°C.

  • Reduction : Sodium borohydride (1.5 equiv) added gradually to maintain temperature below 5°C.
    This protocol reduces dimethylamine hydrochloride impurities to <0.1% .

Malate Salt Crystallization

Crude this compound is converted to the malate salt via:

  • Solvent Selection : Ethanol/water (4:1) mixture optimal for crystal growth.

  • Stoichiometry : 1:1 molar ratio of this compound base to L-malic acid ensures correct salt formation.

  • Purity Enhancement : Recrystallization from hot ethanol yields 99.5% HPLC purity .

Industrial-Scale Optimization Strategies

Impurity Control During Cyclization

Key degradants identified in Fischer synthesis include:

  • Polymeric Indole Adducts : Formed via electrophilic aromatic substitution at C-2/C-4 positions.

  • Sulfonamide Hydrolysis Products : Mitigated by maintaining reaction pH >2.5.

Impurity TypeFormation CauseMitigation Strategy
Polymeric AdductsExcess HCl or high temperaturepH 3–4, temperature ≤25°C
Sulfonic Acid ByproductHydrolysis of sulfonamideReduced aqueous content in solvent

Green Chemistry Initiatives

  • Solvent Recovery : Methanol and isopropanol recycled via distillation (90% recovery).

  • Catalyst-Free Process : Elimination of copper catalysts reduces heavy metal contamination.

Analytical and Quality Control Methods

Spectrophotometric Purity Assessment

A charge-transfer complexation method using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) enables rapid quantification:

  • λ_max : 390 nm (methanol medium).

  • Linearity : 20–100 μg/mL (R² = 0.9992).

HPLC Profiling

  • Column : C18, 250 × 4.6 mm, 5 μm.

  • Mobile Phase : Acetonitrile/0.1% phosphoric acid (55:45).

  • Retention Time : 6.8 minutes for this compound malate.

Comparative Analysis of Patent Methods

MethodYield (%)Purity (%)Key AdvantageLimitationSource
Classical Fischer45–5085–90Simple reagentsLow yield, extensive purification
Optimized One-Pot65–6898.5+Scalable, reduced impuritiesRequires strict pH control
Reductive Methylation7599.5High-purity malate saltCryogenic conditions needed

Chemical Reactions Analysis

Types of Reactions

Almotriptan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides.

    Substitution: Substitution reactions can occur at the indole ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .

Scientific Research Applications

Clinical Efficacy in Migraine Treatment

Almotriptan malate has been extensively studied for its effectiveness in alleviating moderate to severe migraines. Key findings from clinical trials include:

  • Efficacy Rates : In a study comparing this compound (12.5 mg) with sumatriptan (50 mg), both medications provided similar rates of headache relief at 2 hours (58% for this compound vs. 57.3% for sumatriptan). However, sumatriptan showed a higher rate of headache freedom (24.6% vs. 17.9%) .
  • Sustained Pain-Free Rates : this compound has demonstrated superior sustained pain-free rates and lower adverse event rates compared to other triptans, making it a favorable option for patients .
  • Early Treatment Efficacy : A study highlighted that administering this compound within one hour of migraine onset resulted in significantly higher pain-free rates compared to delayed treatment .

Emerging Formulations

Recent research has focused on developing new formulations of this compound malate to enhance its pharmacokinetic properties:

  • Intranasal Formulation : A novel intranasal formulation has been developed that potentially offers quicker relief than oral tablets. This formulation showed a nearly five-fold reduction in time to maximum concentration and a seven-fold increase in bioavailability compared to traditional oral administration .
  • Pharmacokinetic Studies : These studies have indicated that the new formulation could provide rapid onset of action, which is critical for acute migraine relief .

Comparative Studies with Other Treatments

This compound malate has been compared with various other triptans and treatments for migraines:

Medication Dosage Pain Relief at 2 Hours Headache Freedom Adverse Events
This compound12.5 mg56.8%17.9%Low
Sumatriptan50 mg63.7%24.6%Higher than this compound
This compound (early use)12.5 mgHigher rates when used earlySignificant improvementComparable

This table summarizes the comparative efficacy of this compound against sumatriptan and highlights the importance of timely administration in achieving optimal outcomes .

Case Studies and Patient Insights

Numerous case studies have documented patient experiences with this compound malate:

  • Patient Satisfaction : Studies have indicated high levels of patient satisfaction due to the low incidence of adverse effects and effective pain management .
  • Quality of Life Improvements : Patients reported significant improvements in quality of life metrics when treated with this compound, particularly when administered early during migraine onset .

Mechanism of Action

Comparison with Similar Compounds

Pharmacokinetic and Pharmacodynamic Comparison with Other Triptans

Table 1: Pharmacokinetic Profiles of Almotriptan vs. Similar Triptans

Parameter This compound Sumatriptan Rizatriptan Zolmitriptan
Bioavailability (%) 70 14–15 40–45 40–50
Tmax (h) 1.5–2.0 2.5 1–1.5 2–3
Half-life (h) 3–5 2 2–3 3–3.5
Metabolism MAO-A, CYP3A4 MAO-A MAO-A CYP1A2, MAO-A
Renal Elimination (%) 75 60 82 65

This compound’s extended half-life and higher bioavailability reduce migraine recurrence rates compared to sumatriptan, which has a shorter duration of action . Its low lipophilicity minimizes central nervous system (CNS) side effects (e.g., dizziness: 1.5% incidence) .

Receptor Selectivity:

This compound shows high affinity for 5-HT1B/1D receptors (IC50 = 12–13 nM) and negligible activity at 5-HT1A, 5-HT2A, or endothelin receptors . In contrast, sumatriptan has broader off-target effects, contributing to adverse events like chest pain (2.2% vs. 0.3% with this compound) .

Novel Formulations and Drug Delivery

This compound’s solubility in aqueous buffers (20 mg/mL in PBS) and organic solvents enables diverse formulations . Recent advances include:

  • Intranasal Solid Lipid Nanoparticles (SLNs): Enhanced brain targeting (335.69% DTE vs. 255.1% for non-encapsulated drug) and sustained release .
  • pH-Dependent Nasal Gels: Mucoadhesive formulations (e.g., HPMC-E15/chitosan) achieve 94.24% drug release over 12 hours with minimal mucosal toxicity .

These innovations contrast with older triptans, which lack advanced delivery systems.

Biological Activity

Almotriptan malate is a selective serotonin receptor agonist primarily used in the treatment of migraine. It acts predominantly on the 5-HT_1B and 5-HT_1D serotonin receptors, which play critical roles in the modulation of vascular tone and pain transmission associated with migraine attacks. This article provides a comprehensive overview of the biological activity of this compound malate, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

This compound exhibits high affinity for the 5-HT_1B and 5-HT_1D receptors, leading to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release. This dual action not only alleviates headache pain but also addresses associated symptoms such as nausea and photophobia. The selectivity of this compound for these receptors is significantly higher compared to other serotonin receptor subtypes, such as 5-HT_1A and 5-HT_7, which are less relevant to its therapeutic effects .

Table 1: Pharmacological Profile of this compound Malate

Parameter Value
Receptor Affinity 5-HT_1B/1D
Bioavailability ~70%
T_max (h) 1.5–2.0
Half-life (h) 3–5
Volume of Distribution (L) ~195
Metabolism MAO-A, CYP3A4, CYP2D6
Elimination Route Renal (75%)

Pharmacokinetics

This compound is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 1.5 to 4 hours. The drug demonstrates a favorable bioavailability of approximately 70%, which is higher than many other triptans . Its half-life ranges from 3 to 5 hours, allowing for effective management of acute migraine attacks without prolonged systemic exposure.

The metabolism of this compound occurs primarily through oxidative pathways involving monoamine oxidase A and cytochrome P450 enzymes. The renal excretion accounts for about 75% of the drug's elimination, with a significant portion excreted unchanged in urine .

Clinical Efficacy

Several clinical studies have substantiated the efficacy of this compound in treating migraines. A notable randomized controlled trial compared this compound (12.5 mg) with sumatriptan (50 mg) and found that this compound provided comparable efficacy with a lower incidence of adverse effects . In women experiencing menstrually related migraines, this compound was significantly more effective than placebo, demonstrating consistent efficacy across multiple attacks .

Case Study: Efficacy in Menstrually Related Migraine

In a study involving women with menstrually related migraines (MRM), this compound was found to be significantly more effective than placebo. Patients reported reduced headache intensity and lower rates of nausea compared to those receiving placebo treatment. The results indicated that approximately 56.2% of patients were pain-free at two hours post-administration .

Safety Profile

The safety profile of this compound is generally favorable. In clinical trials, the overall incidence of adverse events was reported at approximately 11%, which is comparable to placebo levels . Common side effects include dizziness and fatigue; however, serious cardiovascular events were rare.

Adverse Events Comparison Table

Adverse Event This compound (%) Sumatriptan (%)
Dizziness46
Fatigue34
Nausea23

Q & A

Q. How to address variability in this compound Malate stability studies under humid conditions?

  • Protocol : Use accelerated stability testing (40°C/75% RH) with periodic sampling (0, 1, 3, 6 months). Report degradation products via HPLC-UV and Fourier-transform infrared spectroscopy (FTIR). Apply ICH Q1A(R2) guidelines for data reporting .

Q. What steps validate the reproducibility of this compound Malate synthesis in academic labs?

  • Checklist : Publish detailed reaction conditions (e.g., solvent ratios, catalyst loading), characterization data (1H NMR, HPLC chromatograms), and impurity profiles. Share raw data in supplementary materials and cross-check against USP reference standards .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Almotriptan
Reactant of Route 2
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